2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide
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Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an amino group, and a trimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenol with ethylamine to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 1-(2,4,5-trimethylphenyl)ethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate gene expression and affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-(4-methylphenyl)-2-phenylacetamide
- 2-{[2-(2-fluorophenoxy)propionyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide exhibits unique properties due to the presence of the trimethylphenyl group, which can enhance its stability and biological activity.
Properties
Molecular Formula |
C21H27FN2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylamino]-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H27FN2O2/c1-14-11-16(3)18(12-15(14)2)17(4)24-21(25)13-23-9-10-26-20-8-6-5-7-19(20)22/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25) |
InChI Key |
LXXVMOBCOLCWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)NC(=O)CNCCOC2=CC=CC=C2F)C |
Origin of Product |
United States |
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